molecular formula C10H18O4 B1585382 Ethyl 3-acetoxyhexanoate CAS No. 21188-61-4

Ethyl 3-acetoxyhexanoate

Cat. No. B1585382
CAS RN: 21188-61-4
M. Wt: 202.25 g/mol
InChI Key: UYBMIHNGXIOMAW-UHFFFAOYSA-N
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Description

Ethyl 3-acetoxyhexanoate is a chemical compound with the CAS Number: 21188-61-4 . It has a molecular weight of 202.25 and its molecular formula is C10H18O4 .


Molecular Structure Analysis

The InChI code for Ethyl 3-acetoxyhexanoate is 1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-acetoxyhexanoate is a liquid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 200.1±13.0 °C at 760 mmHg, and a flash point of 82.3±18.2 °C . Its molar refractivity is 51.9±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Education

Ethyl 6-acetoxyhexanoate, with a raspberry-like odor and jasmine and anise aspects, is used in organic chemistry education for demonstrating ester synthesis and reactions. A two-step synthesis process starting from inexpensive e-caprolactone is designed for educational purposes, including various characterization techniques like NMR and IR spectroscopy, and gas chromatography (McCullagh & Hirakis, 2017).

Thermochemical Analysis

Ethyl 3-hydroxyhexanoate, a related compound, has been studied for its vaporization enthalpies and vapor pressures using correlation-gas chromatography. This analysis is crucial for understanding the compound's behavior in various foods and flavors (Temprado & Chickos, 2005).

Flavor and Fragrance Industry

In the flavor and fragrance industry, compounds like Ethyl valerate and hexyl acetate, which are structurally related to Ethyl 3-acetoxyhexanoate, are synthesized for their fruity notes. Research has focused on optimizing the synthesis process using immobilized lipase, contributing significantly to food, cosmetic, and pharmaceutical industries (Karra-Chaabouni et al., 2006).

Biochemical Synthesis

Biochemical methods have been employed for synthesizing ethyl 5-(S)-hydroxyhexanoate, a compound closely related to Ethyl 3-acetoxyhexanoate. Various approaches, including enzymatic reduction and resolution, demonstrate the versatility of biochemical processes in synthesizing complex organic molecules (Nanduri et al., 2001).

Safety And Hazards

Ethyl 3-acetoxyhexanoate is a combustible liquid . It can cause skin and eye irritation, and inhalation of its vapors may cause drowsiness and dizziness . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

ethyl 3-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMIHNGXIOMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275860, DTXSID40864981
Record name Ethyl 3-acetoxyhexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetoxyhexanoate

CAS RN

21188-61-4, 21696-23-1
Record name Ethyl 3-acetoxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21188-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-acetoxyhexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-acetoxyhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Teai, A Claude-Lafontaine, C Schippa… - Journal of Essential Oil …, 2005 - Taylor & Francis
The components from exotic fruit Spondias mombin were analyzed by GC and GC/MS. A total of 261 compounds were identified, accounting for 18.6 ppm of the extracted fruit. They …
Number of citations: 14 www.tandfonline.com
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
… 66 Methoxyfuraneol 69γ-Butyrolactone 75 Methyl 3-hydroxyhexanoate 77 Ethyl 3-hydroxyhexanoate 78γ-Hexalactone 79 Methyl 3-acetoxyhexanoate 83 Ethyl 3-acetoxyhexanoate 85δ-…
Number of citations: 177 www.sciencedirect.com
P Wu, MC Kuo, TG Hartman, RT Rosen… - Journal of Agricultural …, 1991 - ACS Publications
Free and glycosidically bound volatilesfrom pineapple juice were isolated and separated by means of an Amberlite XAD-2 column. Volatile compounds from bound fractions were …
Number of citations: 140 pubs.acs.org
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
… In green pineapples, the major volatile constituents were ethyl acetate (24.5%), ethyl 3-(methylthio)propanoate (10.4 %),and ethyl 3-acetoxyhexanoate (8.7 %). In ripened pineapples, …
Number of citations: 142 pubs.acs.org
T Kaewtathip, S Charoenrein - International journal of food …, 2012 - Wiley Online Library
Changes in the volatile aroma compounds of pineapple (Ananas comosus) during freezing and thawing were compared against fresh samples to determine the effect of freezing on …
Number of citations: 47 ifst.onlinelibrary.wiley.com
H Ohta, S Kinjo, Y Osajima - Journal of Chromatography A, 1987 - Elsevier
… acid* Ethyl 3-hydroxyhexanoate Ethyl 3-acetoxyhexanoate y-Caprolactone Ethyl 3-acetoxyhexanoate* Methyl 4_acetoxyhexanoate* Methyl 5-acetoxyhexanoate* Xkdinene …
Number of citations: 18 www.sciencedirect.com
CB Steingass, T Grauwet, R Carle - Food Chemistry, 2014 - Elsevier
Profiling of volatiles from pineapple fruits was performed at four ripening stages using headspace solid-phase microextraction and gas chromatography–mass spectrometry (HS-SPME-…
Number of citations: 75 www.sciencedirect.com
R Näf, A Velluz, AP Meyer - Journal of Essential Oil Research, 1996 - Taylor & Francis
The volatile constituents obtained by solvent extraction of the juices of both blood and blond sweet oranges (Citrus sinensis (L.) Osbeck) were studied. Some known compounds are …
Number of citations: 25 www.tandfonline.com
CB Steingass, M Jutzi, J Müller, R Carle… - Analytical and …, 2015 - Springer
… Signals with high loadings on PC1 were assigned for esters carrying acetoxy-groups (methyl- and ethyl 5-acetoxyhexanoate, erythro-butanediol-diacetate, ethyl 3-acetoxyhexanoate) …
Number of citations: 57 link.springer.com
M Montero‐Calderón, MA Rojas‐Graü… - Handbook of fruit …, 2010 - Wiley Online Library
… Ethyl acetate (24.5%), ethyl 3(methylthiopropanoate (10.4%), and ethyl 3-acetoxyhexanoate (8.7%) were the major volatile components in green pineapple, compared with ethyl acetate …
Number of citations: 25 onlinelibrary.wiley.com

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